5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile
Overview
Description
The compound “5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile” are not available, pyridine derivatives can often be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction .Scientific Research Applications
Biological and Pharmacological Effects
5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile is structurally similar to various compounds that have been extensively studied for their biological and pharmacological effects. For instance, Chlorogenic Acid (CGA), which is structurally related, is known for its wide range of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulation. CGA also influences lipid metabolism and glucose regulation, potentially benefiting conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018). Moreover, this compound's hypocholesterolemic effect may stem from altered nutrient metabolism, including amino acids, glucose, and fatty acids.
Role as a Nutraceutical and Food Additive
CGA, a compound similar in structure to 5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile, has a dual role as a nutraceutical and food additive. As a nutraceutical, it offers health-promoting properties, particularly in treating metabolic syndrome, through its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. In the food industry, CGA's antimicrobial properties are beneficial for preserving food products, and its antioxidant activity, especially against lipid oxidation, is significant. CGA also protects other bioactive compounds in food and has prebiotic activity, making it a prime candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Applications in Synthesis and Drug Design
The pyranopyrimidine core, akin to the structure of 5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile, is a significant precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The applicability of such scaffolds is vast, and the use of hybrid catalysts in synthesizing these compounds has been a focus of recent research. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The application of these catalysts in synthesizing lead molecules is crucial, and ongoing research aims to utilize these broader catalytic applications for developing lead molecules (Parmar et al., 2023).
properties
IUPAC Name |
5-(4-chloropyridin-3-yl)-5-oxopentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-6-13-7-8(9)10(14)3-1-2-5-12/h4,6-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPATFYYMLSYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699451 | |
Record name | 5-(4-Chloropyridin-3-yl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile | |
CAS RN |
890100-86-4 | |
Record name | 5-(4-Chloropyridin-3-yl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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